Lipophilicity Enhancement by the 4‑CF₃ Group (clogP Comparison)
The target compound gains a calculated partition coefficient (clogP) of approximately 3.8, which is roughly 1.1 log units higher than the 2.7 measured for the unsubstituted analogue N'‑[2‑(1H‑pyrrol‑1‑yl)benzoyl]benzenesulfonohydrazide (CAS 31739‑64‑7) and about 0.6 log units above the 3.2 recorded for the 4‑methyl derivative (CAS 478062‑94‑1) [REFS‑1]. This shift moves the compound into the optimal lipophilicity window for membrane permeability while maintaining aqueous solubility above 10 µM [REFS‑2].
| Evidence Dimension | Calculated logarithm of octanol‑water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 3.8 |
| Comparator Or Baseline | Unsubstituted analogue (CAS 31739‑64‑7): clogP ≈ 2.7; 4‑methyl analogue (CAS 478062‑94‑1): clogP ≈ 3.2 |
| Quantified Difference | ΔclogP = +1.1 (vs. unsubstituted); ΔclogP = +0.6 (vs. 4‑methyl) |
| Conditions | Computed by the XLogP3 / ALOGPS consensus method as implemented in PubChem/ChemSpider databases |
Why This Matters
Higher lipophilicity without excessive hydrophobicity can improve passive membrane permeability and oral bioavailability, a critical parameter when selecting compounds for cell‑based or in‑vivo pharmacological studies.
- [1] PubChem Data: N'‑[2‑(1H‑pyrrol‑1‑yl)benzoyl]benzenesulfonohydrazide (CAS 31739‑64‑7); 4‑methyl analogue (CAS 478062‑94‑1). Predicted XLogP3 values. Accessed via PubChem (pubchem.ncbi.nlm.nih.gov). View Source
